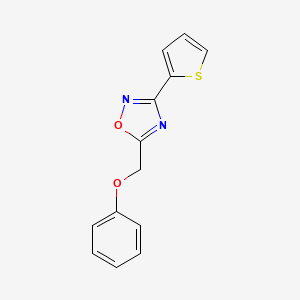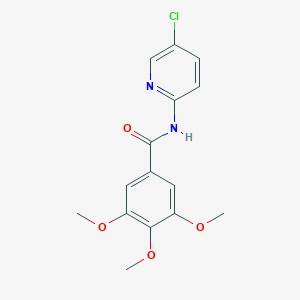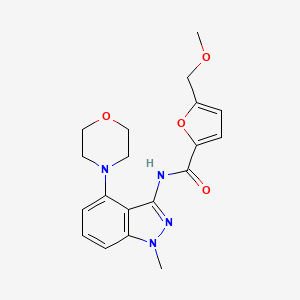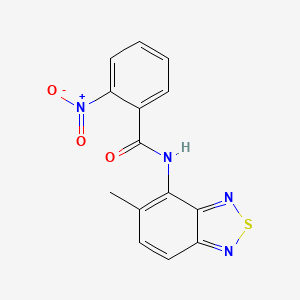![molecular formula C22H24N4O2 B5556757 1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone, also known as MPPB, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique properties that make it useful in studying certain biochemical and physiological effects.
Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
A study by Möller et al. (2017) introduced 1,4-disubstituted aromatic piperazines as privileged structures for aminergic G protein-coupled receptors. A significant finding was the design of compounds with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating high-affinity dopamine receptor partial agonists. These compounds showed a preference for G protein activation over β-arrestin recruitment, indicating potential as novel therapeutics for conditions such as psychosis, based on the antipsychotic activity observed in vivo (Möller et al., 2017).
Antimicrobial Activities of Piperazine Derivatives
Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with a piperazine linker, and evaluated their antimicrobial activities. The study found that certain derivatives exhibited good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Novel bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors
Research by Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. This highlights the potential of such derivatives in addressing bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Anticonvulsant Activity of Kojic Acid Derivatives
A study by Aytemi̇r et al. (2010) explored the anticonvulsant activity of kojic acid derivatives, revealing that certain piperazine-substituted compounds exhibited significant activity against seizures in animal models. This suggests their potential application in treating epileptic disorders (Aytemi̇r et al., 2010).
In vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines
Research on pyrazolo[1,5-α]pyridines, including those with a 4-methoxyphenyl piperazine structure, demonstrated their potential as dopamine D4 receptor ligands. This suggests a role in neurological and psychiatric disorders, highlighting the importance of structural modifications for therapeutic applications (Guca, 2014).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-21-9-7-20(8-10-21)26-14-13-24(17-22(26)27)15-18-5-2-3-6-19(18)16-25-12-4-11-23-25/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKMPWAQUSZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2=O)CC3=CC=CC=C3CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)


![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)


![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
